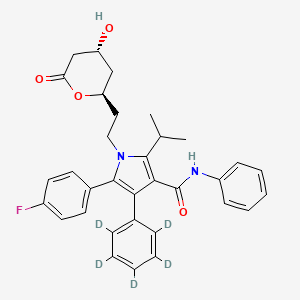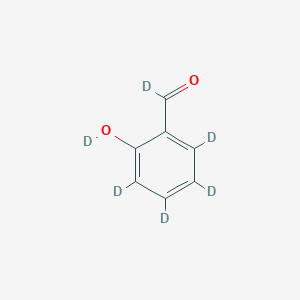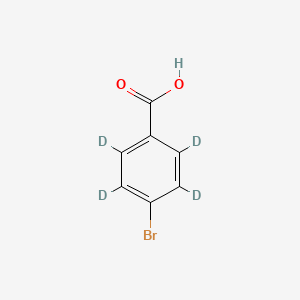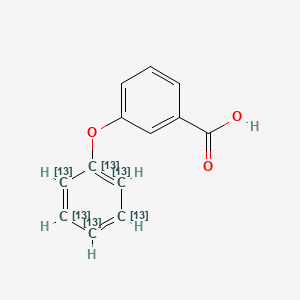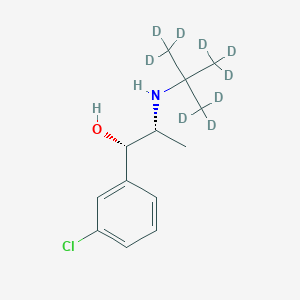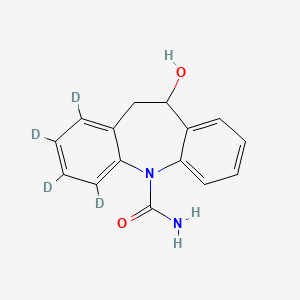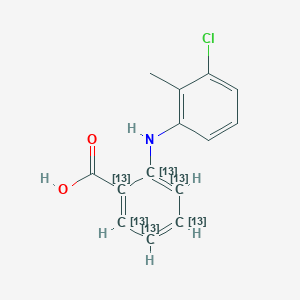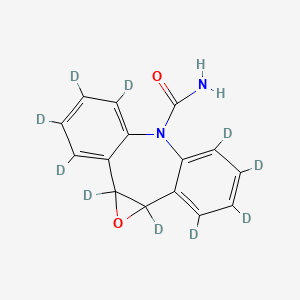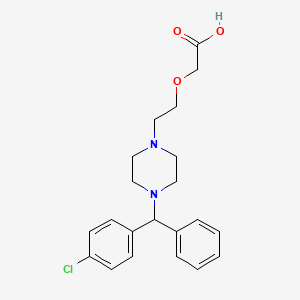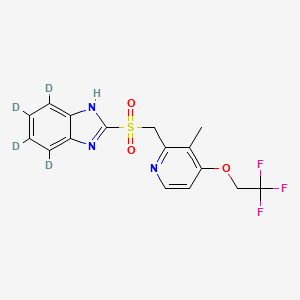
Lansoprazole Sulfone-d4
Overview
Description
Lansoprazole Sulfone-d4 is a deuterium-labeled derivative of Lansoprazole Sulfone. It is an orally active and selective inhibitor of the H+, K±ATPase enzyme, which plays a crucial role in the secretion of gastric acid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of proton pump inhibitors.
Mechanism of Action
Target of Action
Lansoprazole Sulfone-d4, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the secretion of gastric acid, and their inhibition leads to a decrease in acid production .
Mode of Action
This compound reduces gastric acid secretion by interacting with its target, the gastric H,K-ATPase pumps . It is a proton pump inhibitor (PPI) and works by blocking the final step in gastric acid production . This interaction results in the effective promotion of healing in ulcerative diseases and the treatment of gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .
Biochemical Pathways
The metabolism of Lansoprazole involves two main pathways. The 5-hydroxylation of Lansoprazole is primarily catalyzed by the enzyme CYP2C19, whereas the sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is primarily catalyzed by CYP3A4 .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion . This leads to the healing of gastrointestinal ulcers, treatment of symptoms of gastroesophageal reflux disease (GERD), eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. The drug is an acid-activated prodrug that converts to sulfenic acids or sulfenamides in the acidic secretory canaliculi of the stomach’s parietal cells . This environment is crucial for the drug’s activation and subsequent action .
Biochemical Analysis
Biochemical Properties
Lansoprazole Sulfone-d4 acts as a selective inhibitor of the H+, K±ATPase enzyme, which is crucial for gastric acid secretion. By inhibiting this enzyme, this compound effectively reduces gastric acid production. The compound interacts with the H+, K±ATPase enzyme by binding to the sulfhydryl groups of cysteine residues, leading to irreversible inhibition . This interaction is essential for its therapeutic effects in reducing gastric acid secretion.
Cellular Effects
This compound influences various cellular processes, particularly in gastric parietal cells. It inhibits the H+, K±ATPase enzyme, leading to a significant reduction in gastric acid secretion. This inhibition affects cell signaling pathways related to acid production and can alter gene expression associated with gastric acid regulation . Additionally, this compound has been shown to exert antioxidant effects through the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, providing cytoprotection against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the H+, K±ATPase enzyme in the gastric parietal cells. This binding occurs at the sulfhydryl groups of cysteine residues, leading to irreversible inhibition of the enzyme . The inhibition of H+, K±ATPase prevents the final step of gastric acid secretion, thereby reducing acid production. Additionally, this compound can activate the Nrf2 pathway, enhancing the expression of antioxidant genes and providing protection against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its inhibitory effects on the H+, K±ATPase enzyme. Studies have demonstrated that the compound remains effective in reducing gastric acid secretion over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, this compound may cause toxic effects, including alterations in liver enzyme levels and potential hepatotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidative metabolism. The major metabolic pathways involve hydroxylation to 5-hydroxy Lansoprazole and sulfoxidation to Lansoprazole Sulfone . These reactions are mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The deuterium labeling in this compound enhances its stability and allows for more precise tracking of its metabolic fate.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the systemic circulation and accumulates in the acidic secretory canaliculi of gastric parietal cells . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization to target sites. The deuterium labeling enhances its stability and allows for more accurate tracking of its distribution within the body.
Subcellular Localization
This compound is primarily localized in the secretory canaliculi of gastric parietal cells, where it exerts its inhibitory effects on the H+, K±ATPase enzyme . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the appropriate cellular compartments. This precise localization is crucial for its therapeutic efficacy in reducing gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole Sulfone-d4 typically involves the deuterium labeling of Lansoprazole Sulfone. The general preparation of Lansoprazole involves the condensation of 2-mercaptobenzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form Lanso-sulfide. This intermediate is then oxidized using hydrogen peroxide to yield Lansoprazole .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Lansoprazole, with additional steps for deuterium labeling. The process involves the use of stable isotope-labeled reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
Lansoprazole Sulfone-d4 undergoes various chemical reactions, including:
Oxidation: The conversion of Lanso-sulfide to Lansoprazole involves oxidation with hydrogen peroxide.
Reduction: Although less common, reduction reactions can be used to modify the sulfone group.
Substitution: The initial synthesis involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of Lanso-sulfide to Lansoprazole.
Bases: Sodium hydroxide is used in the condensation reaction to form Lanso-sulfide.
Major Products
The major product formed from these reactions is this compound, with potential by-products including unreacted intermediates and over-oxidized compounds .
Scientific Research Applications
Lansoprazole Sulfone-d4 has several scientific research applications:
Pharmacokinetics: Used to study the pharmacokinetics of proton pump inhibitors by tracking the deuterium-labeled compound in biological systems.
Metabolic Pathways: Helps in understanding the metabolic pathways and enzyme interactions involved in the breakdown and utilization of proton pump inhibitors.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, also a proton pump inhibitor, but without deuterium labeling.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Similar to Lansoprazole but with variations in its pharmacokinetic profile and chemical structure.
Uniqueness
Lansoprazole Sulfone-d4 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings where understanding the detailed behavior of the compound in biological systems is crucial .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJMCGRSSSSDJ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662054 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184999-77-6 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


